molecular formula C11H9N3S B186209 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol CAS No. 172152-53-3

5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol

Cat. No.: B186209
CAS No.: 172152-53-3
M. Wt: 215.28 g/mol
InChI Key: YYXGYVYKGRUILQ-UHFFFAOYSA-N
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Description

5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol is a heterocyclic compound that contains both pyrrole and benzimidazole moieties

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such asdihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in the folic acid pathway and fatty acid synthesis respectively, which are essential for cell growth and replication.

Biochemical Pathways

The compound’s potential inhibition of DHFR and enoyl-ACP reductase would affect the folic acid pathway and fatty acid synthesis respectively . The folic acid pathway is crucial for the synthesis of nucleotides, while fatty acid synthesis is essential for the production of cell membranes. Disruption of these pathways could lead to inhibited cell growth and replication.

Result of Action

The inhibition of key enzymes by 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol could lead to a decrease in cell growth and replication. This could potentially make the compound useful in situations where cell growth needs to be controlled, such as in the treatment of cancer or bacterial infections .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other compounds or drugs could potentially affect its efficacy through drug-drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol typically involves the reaction of 5-amino-1H-benzimidazole-2-thiol with pyrrole under specific conditions. One common method includes the use of anhydrous conditions with dioxane as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the halogenated compound used.

Scientific Research Applications

5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-Pyrrol-1-yl)-1,3-Dihydro-2H-benzo[d]imidazole-2-thione
  • 5-(1H-Pyrrol-1-yl)-2-mercaptobenzimidazole

Uniqueness

5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol is unique due to its specific combination of pyrrole and benzimidazole rings, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it has shown higher efficacy in antimicrobial applications and greater versatility in chemical reactions .

Properties

IUPAC Name

5-pyrrol-1-yl-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c15-11-12-9-4-3-8(7-10(9)13-11)14-5-1-2-6-14/h1-7H,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXGYVYKGRUILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC3=C(C=C2)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614268
Record name 5-(1H-Pyrrol-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172152-53-3
Record name 5-(1H-Pyrrol-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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